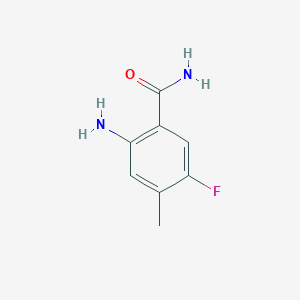

2-Amino-5-fluoro-4-methylbenzamide

Description

Contextual Significance in Contemporary Chemical Research

The significance of 2-Amino-5-fluoro-4-methylbenzamide in modern chemical research lies in its potential as a scaffold for the development of novel bioactive compounds. The substitution pattern on the benzene (B151609) ring is of particular interest. For instance, fluorinated benzamide (B126) derivatives have been investigated for their ability to act as binders to proteins that are key targets in drug discovery.

Research into related fluorinated benzamide structures has highlighted their potential in developing degraders and modulators of protein activity. For example, fluorinated benzamide derivatives have been shown to exhibit increased binding affinity to the cereblon (CRBN) E3 ligase, a crucial component in the design of Proteolysis-Targeting Chimeras (PROTACs). nih.gov PROTACs are a novel therapeutic modality that hijacks the cell's natural protein degradation machinery to eliminate disease-causing proteins. The strategic placement of fluorine atoms can enhance the interactions between the small molecule and its protein target. nih.gov

Strategic Importance as a Key Synthetic Intermediate in Organic Synthesis

The primary importance of this compound is its role as a key intermediate in the synthesis of more elaborate molecules. While specific, detailed research findings on the direct applications of this exact isomer are not extensively documented in publicly available literature, the synthesis and use of its isomers, such as 4-amino-2-fluoro-N-methylbenzamide, are well-established, particularly in the creation of pharmaceutical agents.

For instance, the isomer 4-amino-2-fluoro-N-methylbenzamide is a crucial intermediate in the synthesis of Enzalutamide, a second-generation non-steroidal antiandrogen used in the treatment of prostate cancer. researchgate.netgoogle.com The synthesis of this isomer often starts from 2-fluoro-4-nitrotoluene (B45272) and involves a series of steps including oxidation, amination, and reduction. researchgate.netgoogle.com This highlights the general synthetic strategies that can be employed for this class of compounds.

The general structure of aminofluorobenzamides makes them valuable building blocks for several reasons:

The amino group can be readily diazotized and converted into a variety of other functional groups.

The amino group can also participate in coupling reactions to form amides, ureas, and other nitrogen-containing heterocycles.

The benzamide moiety itself can be involved in various chemical transformations.

The presence of the fluorine atom, as previously mentioned, can confer desirable properties to the final target molecule. The synthetic accessibility of compounds like this compound makes them attractive starting points for the exploration of new chemical space in drug discovery and materials science.

Compound Data

Below are tables detailing the properties of this compound and a closely related isomer, highlighting their key chemical identifiers and properties.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉FN₂O | sigmaaldrich.com |

| Molecular Weight | 168.17 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| CAS Number | 1334149-42-6 | sigmaaldrich.com |

| SMILES String | CC1=C(C=C(C(N)=C1)C(N)=O)F | sigmaaldrich.com |

| InChI Key | HLZUHAKHLQHOJH-UHFFFAOYSA-N | sigmaaldrich.com |

Table 2: Properties of 4-Amino-2-fluoro-5-methylbenzamide (Isomer)

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₉FN₂O | nih.gov |

| Molecular Weight | 168.17 g/mol | nih.gov |

| IUPAC Name | 4-amino-2-fluoro-5-methylbenzamide | nih.gov |

| SMILES String | CC1=CC(=C(C=C1N)F)C(=O)N | nih.gov |

| InChI Key | JGJKXCZIMZZYFU-UHFFFAOYSA-N | nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-5-fluoro-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLZUHAKHLQHOJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Amino 5 Fluoro 4 Methylbenzamide and Its Analogues

Established Synthetic Pathways and Reaction Schemes for 2-Amino-5-fluoro-4-methylbenzamide

The construction of this compound is typically achieved through a series of well-defined chemical transformations. These pathways often begin with readily available starting materials and involve key steps such as amide bond formation, nitro group reduction, and acylation.

Amide Coupling Reactions Utilizing Activating Reagents (e.g., HATU, DIPEA)

Amide bond formation is a cornerstone of organic synthesis and is crucial for the preparation of benzamides. nih.govmdpi.com The reaction involves the coupling of a carboxylic acid with an amine. To facilitate this transformation, especially with less reactive or electron-deficient amines, activating reagents are employed. nih.gov

One widely used and efficient coupling agent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). nih.govpeptide.com In the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA), HATU activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate. nih.govyoutube.com This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide bond. The use of HATU and DIPEA in a suitable solvent like dimethylformamide (DMF) often results in high yields of the amide product. nih.gov

Table 1: Common Amide Coupling Reagents

| Reagent | Full Name | Byproducts | Notes |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Tetramethylurea, Hexafluorophosphate salts | Highly efficient, less epimerization. peptide.com |

| DCC | Dicyclohexylcarbodiimide | Dicyclohexylurea (DCU) | DCU is poorly soluble in most organic solvents. peptide.comyoutube.com |

| EDC | N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride | Water-soluble urea | Byproduct easily removed by aqueous extraction. peptide.com |

| DIPEA | N,N-Diisopropylethylamine | Diisopropylethylammonium salt | A non-nucleophilic base used to scavenge protons. mdpi.comyoutube.com |

Multi-Step Transformations from Readily Available Precursor Molecules

The synthesis of this compound often commences from a more accessible precursor, 2-fluoro-4-nitrotoluene (B45272). google.comresearchgate.net A common synthetic route involves a three-step sequence: oxidation, amidation, and reduction. google.comresearchgate.net

First, the methyl group of 2-fluoro-4-nitrotoluene is oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412) (KMnO4) in the presence of a phase transfer catalyst to yield 2-fluoro-4-nitrobenzoic acid. researchgate.net

The second step is the formation of the amide. The newly formed carboxylic acid is first converted to a more reactive acyl chloride, typically using thionyl chloride (SOCl2). This acyl chloride is then reacted with methylamine (B109427) to produce N-methyl-2-fluoro-4-nitrobenzamide. google.comresearchgate.net

The final step is the reduction of the nitro group to an amine, which is discussed in detail in the following sections. This multi-step approach allows for the systematic construction of the target molecule from a simple, commercially available starting material. google.comresearchgate.net

Nitro Group Reduction Strategies for Aminobenzamide Formation

The reduction of a nitro group to a primary amine is a fundamental transformation in the synthesis of aromatic amines. google.comwikipedia.org This step is critical in the synthesis of this compound from its nitro precursor. google.comresearchgate.net

A variety of reducing agents and methods can be employed for this purpose. wikipedia.org Common methods include catalytic hydrogenation, which is discussed in section 2.2.1, and the use of metals in acidic media, such as iron in acetic acid or tin(II) chloride. commonorganicchemistry.comyoutube.com The choice of reducing agent can depend on the presence of other functional groups in the molecule that might also be susceptible to reduction. For instance, milder conditions are often preferred to avoid unwanted side reactions. commonorganicchemistry.com

Another approach involves the use of trichlorosilane (B8805176) in the presence of a tertiary amine, which offers a metal-free reduction method that is highly chemoselective. google.comorganic-chemistry.org This method is advantageous as it avoids metal contamination of the final product. google.com

Acylation Techniques for Benzamide (B126) Moiety Introduction

Acylation is the process of introducing an acyl group into a compound. In the context of benzamide synthesis, this typically involves the reaction of an amine with a carboxylic acid derivative. mdpi.com As described in section 2.1.2, a common method is the conversion of a carboxylic acid to an acyl chloride, which then readily reacts with an amine to form the amide bond. google.comresearchgate.net

Alternatively, direct Friedel-Crafts carboxamidation of arenes can be achieved using reagents like cyanoguanidine in a Brønsted superacid. nih.gov This method allows for the direct introduction of a primary benzamide group onto an aromatic ring. nih.gov While powerful, this method requires harsh conditions and may not be suitable for substrates with sensitive functional groups. nih.gov

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and environmentally benign routes to complex molecules. In the synthesis of this compound, catalytic methods are particularly important for the reduction of the nitro group.

Palladium-Catalyzed Hydrogenation for Nitro Group Reduction

Palladium on carbon (Pd/C) is a widely used and highly effective catalyst for the hydrogenation of nitro groups to amines. commonorganicchemistry.comnih.gov This method is often the preferred choice due to its high efficiency and the clean nature of the reaction, with hydrogen gas as the reductant and water as the only byproduct. commonorganicchemistry.com

In a typical procedure for the synthesis of 4-amino-2-fluoro-N-methylbenzamide, the nitro precursor, 2-fluoro-4-nitro-N-methylbenzamide, is dissolved in a suitable organic solvent such as ethyl acetate (B1210297) or ethanol. google.comresearchgate.net The Pd/C catalyst is added, and the mixture is subjected to a hydrogen atmosphere, often at elevated pressure. google.com The reaction proceeds to completion, affording the desired amino-benzamide in high yield and purity. google.comresearchgate.net This catalytic hydrogenation is a key step that has been successfully applied in the synthesis of this important intermediate. google.comresearchgate.net

Application of Phase Transfer Catalysis in Oxidation Steps

Phase Transfer Catalysis (PTC) is a powerful technique in organic synthesis that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase. crdeepjournal.orgyoutube.com This is achieved through the use of a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, which acts as a shuttle, transporting a reactant from the aqueous phase into the organic phase where the reaction can occur. youtube.comyoutube.com

In the synthesis of precursors to aminobenzamides, PTC is particularly valuable for the oxidation of substituted toluenes. For instance, in a patented method for preparing a related compound, 4-amino-2-fluoro-N-methylbenzamide, the synthesis starts with the oxidation of 2-fluoro-4-nitrotoluene. google.com This reaction involves an aqueous solution of an oxidizing agent and the organic-soluble toluene (B28343) derivative.

The application of a phase transfer catalyst is crucial for bridging this phase gap. A quaternary ammonium salt, like tetrabutylammonium (B224687) chloride, is added to the reaction mixture. google.com The catalyst transports the oxidant anion (e.g., permanganate) from the aqueous layer to the organic phase, enabling the oxidation of the methyl group on the toluene ring to a carboxylic acid. youtube.comgoogle.com This method avoids the need for harsh, single-phase reaction conditions or expensive organic-soluble oxidizing agents, leading to milder reaction conditions and potentially higher yields. crdeepjournal.org The catalyst is regenerated and returns to the aqueous phase to repeat the cycle, meaning only a catalytic amount is required. youtube.comyoutube.com

Principles of Green Chemistry in this compound Preparation

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly applied to the synthesis of complex molecules like this compound, focusing on environmentally friendly reagents and sustainable reaction pathways.

The oxidation of an alkyl group attached to a benzene (B151609) ring is a key transformation in the synthesis of benzamide derivatives. stackexchange.comlumenlearning.com While benzene itself is resistant to oxidation by strong agents like potassium permanganate (KMnO₄), the presence of an alkyl group, such as a methyl group, activates the benzylic position for oxidation. lumenlearning.comyoutube.com

Potassium permanganate, when used in an alkaline aqueous solution, serves as a powerful and relatively green oxidizing agent. stackexchange.comaskfilo.com It effectively converts alkylbenzenes to the corresponding benzoic acids. stackexchange.comyoutube.com A patented synthesis for a key intermediate, 2-fluoro-4-nitrobenzoic acid, utilizes an aqueous solution of potassium permanganate to oxidize 2-fluoro-4-nitrotoluene. google.com The process is conducted in water with sodium hydroxide, and the primary byproduct is manganese(IV) oxide (MnO₂), a solid that can be removed by filtration. stackexchange.com

This approach offers several green advantages:

Atom Economy: The oxidant provides the necessary oxygen atoms for the carboxylic acid functionality.

Reduced Waste: It avoids the use of heavy metal oxidants like chromium, which are more toxic.

Benign Solvent: The reaction medium is primarily water. google.com

| Reactant | Oxidant | Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| 2-fluoro-4-nitrotoluene | Potassium Permanganate (KMnO₄) | Tetrabutylammonium chloride (PTC) | Water | 95°C | 74.2% |

The final step in forming the aminobenzamide structure typically involves the reduction of a nitro group to an amine. Traditional methods, such as the Béchamp reduction using iron in acidic media, have been largely replaced due to the large quantities of iron oxide byproducts. unimi.it Modern sustainable methodologies focus on catalytic processes that offer high selectivity and generate minimal waste.

Catalytic hydrogenation is a cornerstone of green reduction chemistry. In the synthesis of 4-amino-2-fluoro-N-methylbenzamide, the nitro group of the precursor, 2-fluoro-4-nitro-N-methylbenzamide, is reduced using hydrogen gas in the presence of a Palladium on carbon (Pd/C) catalyst. google.com This method is highly efficient and clean, with the only byproduct being water. The catalyst can be recovered by filtration and potentially reused, aligning with green chemistry principles. google.com

Other sustainable reducing agents and systems are also widely researched for nitroarene reduction: organic-chemistry.org

Transfer Hydrogenation: This approach uses molecules like formic acid or hydrazine (B178648) hydrate (B1144303) as a source of hydrogen in the presence of a catalyst. unimi.itorganic-chemistry.org Formic acid is attractive as it can be derived from biomass. unimi.it

Metal-Free Reductions: Systems using reagents like sodium iodide (NaI) and triphenylphosphine (B44618) (PPh₃) under photoredox conditions offer a transition-metal-free alternative for highly selective nitro group reduction. organic-chemistry.org

Zinc Dust in Water: Using inexpensive zinc dust in water containing nanomicelles provides a mild and environmentally friendly process that proceeds at room temperature. organic-chemistry.org

| Reactant | Reducing System | Solvent | Pressure | Yield |

|---|---|---|---|---|

| 2-fluoro-4-nitro-N-methylbenzamide | H₂ with Pd/C catalyst | Organic Solvent (e.g., 1,2-dichloroethane) | 2-20 atm | >98% |

Process Optimization and Scalability Considerations in this compound Synthesis

Transitioning a synthetic route from laboratory scale to industrial production requires careful process optimization to ensure safety, cost-effectiveness, and scalability. For the synthesis of this compound and its analogues, several factors are critical.

A key advantage of the synthetic route involving PTC oxidation and catalytic hydrogenation is its amenability to large-scale production. google.com The patent for the synthesis of 4-amino-2-fluoro-N-methylbenzamide highlights a total process yield of over 68%, a significant improvement over previous methods with yields around 45%. google.com This increase in efficiency directly translates to lower costs and less waste on an industrial scale.

Key optimization and scalability considerations include:

Reagent Ratios: Optimizing the molar ratios of reactants, such as the ratio of potassium permanganate to the starting toluene derivative, is crucial for maximizing conversion while minimizing excess reagent waste. google.com

Catalyst Loading: In both the PTC and hydrogenation steps, minimizing the amount of catalyst needed without sacrificing reaction time or yield is a primary goal of process optimization. The ability to recycle the Pd/C catalyst is a major economic and environmental benefit. google.com

Reaction Conditions: Fine-tuning temperature, pressure, and reaction times can significantly impact yield and purity. For example, the hydrogenation step is run at 2-20 atmospheres, a range that requires specialized industrial reactors but allows the reaction to proceed efficiently. google.com

Solvent Choice and Recovery: The choice of solvents impacts cost, safety, and environmental footprint. The patented process uses solvents like 1,2-dichloroethane, which can be recovered under reduced pressure and recycled, minimizing waste streams. google.com Conventional processes for similar compounds often face challenges with mixed solvent separations and hazardous materials, which newer, optimized processes aim to eliminate. google.com

Work-up and Purification: Simplifying purification steps is essential for scalability. The described synthesis yields a solid product that can be isolated through filtration, which is a straightforward operation on a large scale. google.com

By focusing on these parameters, a robust, efficient, and clean production process suitable for the large-scale preparation of aminobenzamide intermediates can be developed. google.com

Chemical Reactivity and Transformation Studies of 2 Amino 5 Fluoro 4 Methylbenzamide

Electrophilic and Nucleophilic Substitution Reactions on the Benzamide (B126) Aromatic Ring

The aromatic ring of 2-Amino-5-fluoro-4-methylbenzamide is the primary site for electrophilic and nucleophilic substitution reactions. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these transformations.

Halogenation and Other Aromatic Functionalization Reactions

The amino group is a powerful activating group and an ortho-, para-director for electrophilic aromatic substitution. Conversely, the benzamide group is a deactivating group and a meta-director, while the fluorine atom is deactivating but an ortho-, para-director. The methyl group is weakly activating and an ortho-, para-director. In this polysubstituted system, the strong activating effect of the amino group is expected to dominate, directing incoming electrophiles to the positions ortho and para to it.

Given the positions of the existing substituents, electrophilic attack is most likely to occur at the C3 and C6 positions. For instance, in a halogenation reaction (e.g., with Br₂ or Cl₂), the formation of 3-halo-2-amino-5-fluoro-4-methylbenzamide would be the anticipated major product.

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution

| Reaction | Reagent | Predicted Major Product |

| Bromination | Br₂ | 3-Bromo-2-amino-5-fluoro-4-methylbenzamide |

| Chlorination | Cl₂ | 3-Chloro-2-amino-5-fluoro-4-methylbenzamide |

| Nitration | HNO₃/H₂SO₄ | 3-Nitro-2-amino-5-fluoro-4-methylbenzamide |

| Sulfonation | H₂SO₄ | 2-Amino-5-fluoro-4-methyl-3-sulfobenzamide |

Nucleophilic Aromatic Substitution of the Fluorine Atom

The fluorine atom, being the most electronegative halogen, can act as a leaving group in nucleophilic aromatic substitution (SNAᵣ) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. In this compound, the presence of the amide group could facilitate such a reaction, although the electron-donating amino and methyl groups would counteract this effect.

Displacement of the fluorine atom by strong nucleophiles, such as alkoxides, thiolates, or amines, could potentially occur under forcing conditions (high temperature and pressure). The success of such reactions would be highly dependent on the specific nucleophile and reaction conditions employed.

Oxidation and Reduction Reactions of the Amine and Amide Functional Groups

The amino and amide functional groups are susceptible to both oxidation and reduction, offering pathways to further functionalize the molecule.

The primary amino group can be oxidized by various reagents. For example, oxidation with a peroxy acid could yield the corresponding nitroso or nitro compound. The specific outcome would depend on the strength of the oxidizing agent and the reaction conditions.

The amide functional group is generally resistant to oxidation. However, the amide can be reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert this compound into (2-amino-5-fluoro-4-methylphenyl)methanamine.

Derivatization Strategies for Structural Diversification

The amino and amide groups are excellent handles for derivatization, allowing for the synthesis of a wide array of analogs.

The primary amino group can readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. It can also react with aldehydes or ketones to form Schiff bases, which can be further reduced to secondary amines. Sulfonylation with sulfonyl chlorides would yield the corresponding sulfonamides. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

The amide nitrogen can also be functionalized, for example, through N-alkylation, although this is generally more challenging than the derivatization of the primary amine.

Mechanistic Investigations of Key Synthetic and Transformation Reactions

While no specific mechanistic studies for reactions involving this compound have been found, the mechanisms of the predicted reactions are well-established in organic chemistry.

Electrophilic aromatic substitution would proceed via the formation of a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion). The stability of this intermediate is influenced by the electronic effects of the ring substituents, which dictates the regioselectivity of the reaction.

Nucleophilic aromatic substitution of the fluorine atom would likely follow the SₙAr mechanism, involving the formation of a Meisenheimer complex. The rate of this reaction is dependent on the ability of the ring to stabilize the negative charge of this intermediate.

The reduction of the amide with LiAlH₄ involves the initial addition of a hydride to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, and subsequent elimination and further reduction to the amine.

Spectroscopic and Advanced Structural Elucidation of 2 Amino 5 Fluoro 4 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: In a ¹H NMR spectrum of 2-Amino-5-fluoro-4-methylbenzamide, distinct signals are expected for each unique proton environment. The aromatic region would feature two signals corresponding to the two aromatic protons. The methyl group protons would produce a singlet, while the amine (-NH₂) and amide (-CONH₂) protons would also appear as distinct signals, which may be broadened due to quadrupole effects and chemical exchange. The integration of these signals would correspond to the number of protons in each group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, eight distinct signals are predicted, one for each carbon atom in its unique electronic environment. The carbonyl carbon of the amide group would appear significantly downfield (typically 165-175 ppm). The fluorine atom would cause splitting of the signals for nearby carbon atoms (C-F coupling), which is a key diagnostic feature.

Predicted NMR Data Tables

Table 1: Predicted ¹H NMR Spectral Data

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Aromatic CH (H-3) | ~6.5 - 7.0 | Doublet (d) | 1H |

| Aromatic CH (H-6) | ~7.0 - 7.5 | Doublet (d) | 1H |

| Amine (-NH₂) | ~4.0 - 5.5 | Broad Singlet (br s) | 2H |

| Amide (-CONH₂) | ~7.5 - 8.5 | Broad Singlet (br s) | 2H |

Table 2: Predicted ¹³C NMR Spectral Data

| Assignment | Predicted Chemical Shift (ppm) | Predicted C-F Coupling |

|---|---|---|

| Carbonyl (C=O) | ~168 - 172 | No |

| Aromatic C-F | ~155 - 160 | Large (¹JCF) |

| Aromatic C-NH₂ | ~145 - 150 | Small (²JCF or ³JCF) |

| Aromatic C-CH₃ | ~125 - 135 | Small (²JCF or ³JCF) |

| Aromatic C-H | ~115 - 125 | Yes |

| Aromatic C-H | ~110 - 120 | Yes |

| Aromatic C-C(O)NH₂ | ~120 - 130 | Yes |

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis (e.g., LCMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns. When coupled with liquid chromatography (LC-MS), it allows for the separation and analysis of individual components in a mixture. ccspublishing.org.cn

For this compound, the empirical formula is C₈H₉FN₂O, corresponding to a molecular weight of approximately 168.17 g/mol . cymitquimica.comsigmaaldrich.com In an LC-MS analysis, the compound would be expected to show a prominent ion corresponding to its protonated molecule [M+H]⁺ at m/z 169.07. High-resolution mass spectrometry (HRMS) could confirm the elemental composition with high accuracy. Fragmentation analysis (MS/MS) would likely show characteristic losses, such as the loss of ammonia (B1221849) (NH₃) or the carboxamide group (-CONH₂), which helps to confirm the structure.

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | 169.07 | Molecular ion (protonated) |

| [M-NH₂]⁺ | 153.07 | Loss of the amide NH₂ group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. It is an effective method for identifying the functional groups present in a compound. atlantis-press.com

The IR spectrum of this compound would be expected to display several characteristic absorption bands. The N-H stretching vibrations of the primary amine (-NH₂) and the primary amide (-CONH₂) would appear in the region of 3200-3500 cm⁻¹. The carbonyl (C=O) stretch of the amide is a strong, sharp absorption typically found around 1650-1680 cm⁻¹. Other significant peaks would include C-H stretches for the aromatic ring and the methyl group, C=C stretches from the aromatic ring, and the C-F stretch. nih.govnih.gov

Table 4: Predicted IR Absorption Bands

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Amine/Amide | N-H Stretch | 3200 - 3500 | Medium - Strong |

| Aromatic/Alkyl | C-H Stretch | 2850 - 3100 | Medium |

| Amide | C=O Stretch | 1650 - 1680 | Strong |

| Amide | N-H Bend | 1590 - 1650 | Medium |

| Aromatic | C=C Stretch | 1450 - 1600 | Medium |

| Alkyl | C-H Bend | 1375 - 1450 | Medium |

X-Ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the exact three-dimensional arrangement of atoms in a solid-state crystal. By diffracting X-rays off the electron clouds of the atoms in a crystal lattice, a detailed map of electron density can be generated, revealing precise bond lengths, bond angles, and intermolecular interactions.

While no published crystal structure for this compound is currently available, a successful analysis would provide unambiguous confirmation of its constitution and conformation. ccspublishing.org.cnanalis.com.my The data would reveal the planarity of the benzamide (B126) group relative to the aromatic ring and detail the intermolecular hydrogen bonding network formed by the amine and amide groups, which governs the crystal packing. researchgate.net

Table 5: Potential X-Ray Crystallography Data

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | The symmetry group of the crystal |

| Unit Cell Dimensions (a, b, c, α, β, γ) | Dimensions of the repeating unit |

| Bond Lengths (Å) | Precise distances between bonded atoms |

| Bond Angles (°) | Angles between adjacent bonds |

| Torsion Angles (°) | Dihedral angles defining conformation |

Advanced Spectroscopic Techniques and Hyphenated Methods in Structural Characterization

Modern analytical chemistry often relies on hyphenated techniques, which couple a separation method (like chromatography) with a spectroscopic detection method. researchgate.net These approaches offer enhanced sensitivity and specificity for analyzing complex mixtures or confirming the structure of a pure substance. nih.gov

LC-MS (Liquid Chromatography-Mass Spectrometry): As mentioned, this is the premier tool for confirming molecular weight and is invaluable for purity assessment. Tandem mass spectrometry (LC-MS/MS) can provide detailed structural data by fragmenting the parent ion and analyzing its daughter ions. ccspublishing.org.cn

LC-NMR (Liquid Chromatography-NMR): This technique allows for the acquisition of NMR spectra on components as they elute from an LC column. It is particularly useful for analyzing unstable compounds or complex mixtures without prior isolation.

2D NMR Techniques: Beyond standard ¹H and ¹³C NMR, two-dimensional techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. For this compound, these methods would definitively link protons to their directly attached carbons (HSQC) and map long-range (2-3 bond) H-C correlations, confirming the substitution pattern on the aromatic ring.

These advanced methods, while complex, provide a depth of structural information that is often necessary for the unequivocal characterization of novel or intricate organic molecules.

Computational Chemistry and Theoretical Modeling of 2 Amino 5 Fluoro 4 Methylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like 2-Amino-5-fluoro-4-methylbenzamide. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.

Electronic Structure: DFT calculations can map the Molecular Electrostatic Potential (MEP) , which illustrates the charge distribution on the molecule's surface. For this compound, the MEP would likely show negative potential (electron-rich regions) around the oxygen and fluorine atoms, making them sites for electrophilic attack. The amino group's nitrogen would also exhibit negative potential, while the hydrogen atoms of the amino and amide groups would show positive potential, indicating their role as hydrogen bond donors.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. In related fluoro-amino aromatic compounds, the HOMO is often localized on the amino group and the aromatic ring, while the LUMO is distributed across the electron-withdrawing benzamide (B126) moiety.

Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These descriptors, derived from conceptual DFT, provide a quantitative basis for predicting how the molecule will interact with other chemical species.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ2 / (2η) | A measure of the molecule's ability to act as an electrophile. |

This table outlines the standard formulas used in conceptual DFT to calculate global reactivity descriptors from HOMO and LUMO energies.

In Silico Predictions of Molecular Descriptors Relevant to Chemical Behavior and Accessibility

In silico tools are widely used in drug discovery and chemical development to predict physicochemical and pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) of a molecule before its synthesis. These predictions are based on the molecule's structure and are calculated using established algorithms and models.

For this compound, these descriptors help to assess its potential as a bioactive compound, particularly its ability to permeate biological membranes and its general "drug-likeness."

Key Molecular Descriptors:

Molecular Weight (MW): The mass of the molecule. For C₈H₉FN₂O, the molecular weight is 168.17 g/mol .

LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity. A LogP value less than 5 is one of Lipinski's rules for drug-likeness.

Topological Polar Surface Area (TPSA): The sum of the surface areas of polar atoms (oxygen and nitrogen) in a molecule. TPSA is a good predictor of a drug's transport properties, such as intestinal absorption and blood-brain barrier penetration. Molecules with a TPSA less than 140 Ų are generally considered to have good oral bioavailability.

Hydrogen Bond Donors and Acceptors: The number of N-H and O-H bonds (donors) and the number of N and O atoms (acceptors). These are critical for molecular recognition and binding.

Rotatable Bonds: The number of bonds that can rotate freely. A lower number of rotatable bonds generally correlates with better bioavailability.

Illustrative Predicted Properties for this compound:

| Descriptor | Predicted Value | Significance |

| Molecular Weight | 168.17 | Conforms to Lipinski's rule (<500). |

| LogP | ~1.5 - 2.0 | Indicates moderate lipophilicity. |

| Topological Polar Surface Area (TPSA) | ~69 Ų | Suggests good cell permeability. |

| Hydrogen Bond Donors | 2 | The two N-H bonds in the amino and amide groups. |

| Hydrogen Bond Acceptors | 3 | The nitrogen and oxygen atoms. |

| Rotatable Bonds | 1 | The C-C bond connecting the ring and the amide group. |

This table presents typical values for a molecule of this type, based on calculations for similar structures and general predictive models. The TPSA value is based on a related isomer.

Hirshfeld Surface Analysis for Intermolecular Interaction Characterization

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions in a crystal lattice. This technique maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of how molecules pack together. The analysis generates a unique three-dimensional surface for a molecule, which is color-coded to highlight different types of intermolecular contacts.

To perform this analysis, a high-quality crystal structure from X-ray diffraction is required. As no published crystal structure for this compound is available, we can describe the expected findings based on analyses of similar fluorinated benzamides.

Key Features of Hirshfeld Surface Analysis:

dnorm Surface: This surface is mapped with a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. Red spots on the dnorm surface indicate close contacts (shorter than the van der Waals radii), which are typically hydrogen bonds or other strong interactions.

Fingerprint Plots: These are 2D histograms that summarize all the intermolecular contacts on the Hirshfeld surface. Each point on the plot corresponds to a pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively. The distribution and shape of the points are characteristic of specific types of interactions.

For this compound, the fingerprint plot would likely be dominated by the following contacts:

O···H/H···O and N···H/H···N Contacts: These appear as sharp, distinct "spikes" on the plot and are characteristic of strong hydrogen bonding interactions between the amide and amino groups.

C···H/H···C Contacts: These represent weaker C-H···π interactions and are also common in aromatic systems.

Illustrative Breakdown of Intermolecular Contacts:

| Contact Type | Typical Contribution (%) |

| H···H | 40 - 50% |

| O···H / H···O | 15 - 25% |

| F···H / H···F | 5 - 15% |

| C···H / H···C | 10 - 20% |

| N···H / H···N | 5 - 10% |

| C···C (π-π stacking) | < 5% |

This table provides an estimated percentage contribution of various intermolecular contacts to the Hirshfeld surface, based on published analyses of similar molecules.

Conformational Analysis and Molecular Dynamics Simulations

Conformational Analysis: The presence of rotatable bonds in this compound—specifically the bond between the aromatic ring and the amide group—means the molecule can adopt different spatial arrangements or conformations. Conformational analysis involves systematically rotating these bonds to map the potential energy surface of the molecule. This allows for the identification of the most stable, low-energy conformations. Quantum mechanical methods are typically used to calculate the energy of each conformation. For this molecule, the analysis would focus on the rotational barrier of the amide group and how it is influenced by potential intramolecular hydrogen bonding between the amide and the ortho-amino group.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the molecule's behavior over time, typically in a simulated environment like water or a lipid bilayer. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal how the molecule moves, flexes, and interacts with its surroundings.

For this compound, an MD simulation in an aqueous solution would provide insights into:

Solvation and Hydration: How water molecules arrange around the polar and non-polar parts of the molecule.

Conformational Flexibility: The range of conformations the molecule samples in solution and the timescale of transitions between them.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds with surrounding water molecules, which is crucial for its solubility and interactions.

These simulations are computationally intensive but offer a level of detail that is not accessible through static calculations or most experimental techniques.

Investigation of Biological Interactions and Mechanistic Pathways of 2 Amino 5 Fluoro 4 Methylbenzamide and Its Analogues Excluding Clinical Outcomes

In Vitro Enzyme Inhibition Studies

Research into the enzyme inhibition properties of 4-methylbenzamide (B193301) derivatives suggests their potential as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways. A study focusing on new 4-methylbenzamide derivatives bearing substituted purines revealed their activity as potential protein kinase inhibitors. nih.gov The core idea behind the design of these compounds was to maintain the N-(3-trifluoromethyl-phenyl)-4-methylbenzamide backbone and introduce various purine (B94841) derivatives. nih.gov

These compounds were evaluated for their ability to inhibit a panel of protein kinases. The assay was conducted using the Kinase Selectivity Profiling System TK-1 and the ADP-Glo™ Kinase assay, which measures kinase activity by quantifying the amount of ATP remaining after the kinase reaction. nih.gov

Notably, compounds 7 and 10 from this study, which are analogues of 2-Amino-5-fluoro-4-methylbenzamide, demonstrated inhibitory activity against Platelet-Derived Growth Factor Receptors (PDGFRα and PDGFRβ). At a concentration of 1 μM, these compounds showed an inhibition of 36–45%. nih.gov

Table 1: In Vitro Enzyme Inhibition of 4-Methylbenzamide Analogues

| Compound | Target Enzyme | Concentration (μM) | % Inhibition |

|---|---|---|---|

| 7 | PDGFRα | 1 | 36-45 |

| 7 | PDGFRβ | 1 | 36-45 |

| 9 | PDGFRα | 1 | 36-45 |

| 9 | PDGFRβ | 1 | 36-45 |

| 10 | PDGFRα | 1 | 36-45 |

| 10 | PDGFRβ | 1 | 36-45 |

Source: Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC. nih.gov

Receptor Binding Profiling and Ligand-Receptor Interactions

The binding of small molecules to receptors is a key aspect of their pharmacological activity. For fluorinated benzamide (B126) derivatives, studies have highlighted their potential as binders for Cereblon (CRBN), a component of the E3 ubiquitin ligase complex. acs.org The introduction of fluorine atoms into benzamide structures has been shown to enhance their binding affinity. acs.org

In a study investigating novel benzamide-type Cereblon binders, it was discovered that fluorinated derivatives exhibited increased binding affinity. For instance, a fluorine-containing benzamide compound (8d ) showed an IC₅₀ value of 63 ± 16 μM for CRBN binding. acs.org The incorporation of fluorine can influence several key properties in drug design, including lipophilicity, which was observed to increase in these fluorinated compounds. acs.org

Molecular modeling of other 4-methylbenzamide analogues has suggested that they can bind to their target proteins, such as PDGFRα, in different ways. Depending on the substituents, they can act as either type 1 (ATP-competitive) or type 2 (allosteric) inhibitors. nih.gov This indicates that the ligand-receptor interactions can be finely tuned by modifying the chemical structure of the benzamide scaffold.

Modulatory Effects on Cellular and Biochemical Pathways

The inhibition of key enzymes and binding to specific receptors by this compound analogues can lead to significant modulatory effects on cellular and biochemical pathways. For example, the inhibition of protein kinases like PDGFR can disrupt downstream signaling cascades involved in cell proliferation, survival, and migration.

Analogues of this compound, specifically compounds 7 and 10 , have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest at the G2/M phase in cancer cell lines. nih.gov This prevents cell division and contributes to the observed anticancer activity. nih.gov

Furthermore, the interaction of fluorinated benzamides with Cereblon is a critical aspect of their potential to modulate cellular pathways. As part of Proteolysis-Targeting Chimeras (PROTACs), these binders can recruit specific proteins for degradation, thereby altering cellular processes. acs.org

Identification and Validation of Potential Molecular Targets

Based on the in vitro studies of its analogues, the primary potential molecular targets for this compound and related compounds appear to be protein kinases and the Cereblon E3 ligase substrate receptor.

Protein Kinases: PDGFRα and PDGFRβ have been identified as targets for some 4-methylbenzamide derivatives. nih.gov The success of imatinib, a Bcr-Abl protein kinase inhibitor, has highlighted the therapeutic potential of targeting kinases in cancer. nih.gov

Cereblon (CRBN): Fluorinated benzamides have shown affinity for CRBN, making it a key molecular target. acs.org CRBN is of particular importance in the development of molecular glues and PROTACs for targeted protein degradation. acs.org

Further research is needed to specifically identify and validate the molecular targets of this compound itself.

Exploration of Biological Activities (e.g., antibacterial, antifungal, anticancer) in in vitro or in silico models

Analogues of this compound have demonstrated a range of biological activities in preclinical models, particularly in the realm of anticancer research.

Anticancer Activity: New 4-methylbenzamide derivatives have shown promising anticancer activity against various cancer cell lines. For example, compounds 7 and 10 were effective against leukemic cell lines K562 and HL-60, with IC₅₀ values in the low micromolar range. nih.gov

Table 2: In Vitro Anticancer Activity of 4-Methylbenzamide Analogues

| Compound | Cell Line | Cancer Type | IC₅₀ (μM) |

|---|---|---|---|

| 7 | K562 | Leukemia | 2.27 |

| 7 | HL-60 | Leukemia | 1.42 |

| 10 | K562 | Leukemia | 2.53 |

| 10 | HL-60 | Leukemia | 1.52 |

Source: Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC. nih.gov

Antibacterial and Antifungal Activity: While direct studies on the antimicrobial properties of this compound are not available, research on other fluorinated heterocyclic compounds suggests potential in this area. The introduction of fluorine into molecular structures is a known strategy to enhance antimicrobial activity. For example, fluorinated benzimidazole (B57391) derivatives have shown good antibacterial and antifungal properties. acgpubs.org One study on imidazo[4,5-b]pyridines found that most tested compounds lacked significant antibacterial activity, with MIC values > 64 μM against strains like S. aureus and E. coli. mdpi.com However, one analogue did show moderate activity against E. coli. mdpi.com

The exploration of these biological activities in in vitro and in silico models is a crucial first step in understanding the therapeutic potential of this compound and its analogues.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as a Building Block for the Synthesis of Complex Organic Molecules

Organic building blocks are fundamental to the bottom-up assembly of intricate molecular structures, finding critical applications in medicinal chemistry, organic synthesis, and materials science. sigmaaldrich.com 2-Amino-5-fluoro-4-methylbenzamide is classified as such a building block, available from various chemical suppliers for research and development purposes. sigmaaldrich.com Its structure is particularly amenable to creating diverse libraries of compounds for screening and optimization in various research endeavors. While specific, publicly documented examples of complex molecules synthesized directly from this compound are not extensively detailed in readily available literature, its cataloging as a "versatile small molecule scaffold" underscores its potential in this arena. The strategic placement of its functional groups allows for a range of synthetic manipulations, enabling chemists to introduce additional complexity and functionality.

Role in the Synthesis of Specific Pharmaceutical Intermediates and Lead Compounds

The broader class of aminobenzamides, particularly fluorinated derivatives, plays a significant role in the development of new therapeutic agents. While direct evidence of this compound in the synthesis of a marketed drug is not prominent, the well-documented use of its isomers highlights the potential of this structural motif. For instance, the isomeric compound, 4-amino-2-fluoro-N-methylbenzamide, is a crucial intermediate in the synthesis of Enzalutamide, a second-generation anti-androgen used in the treatment of prostate cancer. researchgate.net

Furthermore, the aminobenzamide core is a recurring feature in the design of kinase inhibitors, a major class of cancer therapeutics. Research has shown that derivatives of 4-methylbenzamide (B193301) containing purine (B94841) substituents can act as potent inhibitors of protein kinases such as PDGFRα and PDGFRβ. nih.gov Similarly, complex pyrimidine-5-carboxamide derivatives incorporating a (3-amino-4-methylphenyl)amino moiety have been identified as potent, selective, and orally available inhibitors of the BCR-ABL kinase, a key target in chronic myeloid leukemia. researchgate.net These examples strongly suggest that this compound is a prime candidate for the synthesis of novel kinase inhibitors and other biologically active compounds. Its specific substitution pattern may offer advantages in terms of binding affinity, selectivity, or pharmacokinetic properties.

Integration into the Production of Specialty Chemicals and Advanced Materials

The application of fluorinated organic compounds extends beyond pharmaceuticals into the realm of specialty chemicals and advanced materials. The incorporation of fluorine can enhance properties such as thermal stability, chemical resistance, and lipophilicity. While specific applications of this compound in this sector are not widely reported, its potential as a monomer or an additive in the creation of specialized polymers or other materials can be inferred from its chemical nature. The amino and benzamide (B126) functionalities provide sites for polymerization or for grafting onto other material surfaces to impart specific properties.

Contributions to Chemical Biology Probes and Tools

Chemical probes are essential tools for dissecting complex biological processes. nih.gov The unique properties of fluorine, including its favorable characteristics for positron emission tomography (PET) imaging (using the ¹⁸F isotope), make fluorinated compounds attractive candidates for the development of such probes. While there is no specific documentation of this compound being developed as a chemical probe, the broader class of fluorinated benzamides has been explored for this purpose. The development of such probes would enable non-invasive imaging and a deeper understanding of biological systems at the molecular level.

Analytical Method Development and Validation for 2 Amino 5 Fluoro 4 Methylbenzamide

Development of Chromatographic Techniques for Purity Assessment and Impurity Profiling (e.g., HPLC, GC-MS, LC-MS/MS)

Chromatographic techniques are central to separating and identifying the main component from any process-related impurities or degradation products. ijprajournal.com The choice of technique depends on the physicochemical properties of the analyte and the potential impurities, such as volatility, polarity, and thermal stability. biomedres.us

High-Performance Liquid Chromatography (HPLC)

For a non-volatile compound like 2-Amino-5-fluoro-4-methylbenzamide, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and suitable approach for purity assessment and quantitative analysis. ijprajournal.comnih.gov

A hypothetical RP-HPLC method could be developed as follows:

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically effective for separating aromatic compounds.

Mobile Phase: An isocratic or gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, pH 3.0) and an organic modifier like acetonitrile (B52724) or methanol (B129727) would be optimized to achieve good resolution between the main peak and any impurities. nih.gov

Detection: UV detection at the maximum absorbance wavelength (λmax) of this compound, or at a wavelength suitable for detecting key impurities, would be employed. nih.gov

System Suitability: Before analysis, system suitability tests (e.g., plate count, tailing factor, and reproducibility of injections) are performed to ensure the chromatographic system is operating correctly. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an ideal technique for identifying and quantifying volatile or semi-volatile impurities that may be present in the sample, such as residual solvents from the synthesis process or volatile by-products. biomedres.usnih.gov Since this compound itself is not highly volatile, direct GC analysis would be challenging. However, GC-MS is invaluable for profiling impurities that are amenable to this technique. thermofisher.com For non-volatile but thermally stable related substances, derivatization might be employed to increase volatility.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the powerful separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.govnih.gov This technique is particularly crucial for the identification and quantification of trace-level impurities, including potential genotoxic impurities, which may not be detectable by UV. jfda-online.com By selecting specific parent and daughter ion transitions in Multiple Reaction Monitoring (MRM) mode, co-eluting impurities can be resolved and quantified with high specificity. nih.gov

Impurity Profiling

A comprehensive impurity profile describes the identified and unidentified impurities present in the drug substance. ijprajournal.com The combination of HPLC, GC-MS, and LC-MS/MS provides a complete picture of the purity of this compound.

Table 1: Hypothetical Impurity Profile for this compound

| Potential Impurity | Origin | Analytical Technique | Hypothetical Limit (ICH Guideline) |

|---|---|---|---|

| 2-Amino-5-fluorobenzoic acid | Starting Material / Hydrolysis | HPLC, LC-MS/MS | ≤ 0.15% |

| 4-Methylaniline | Starting Material | HPLC, GC-MS | ≤ 0.10% |

| Unidentified Impurity 1 (RT 5.8 min) | Process-related | HPLC, LC-MS/MS | ≤ 0.10% |

| Toluene (B28343) | Residual Solvent | GC-MS (Headspace) | ≤ 890 ppm |

Spectrophotometric Methods for Quantitative Analysis

UV-Visible spectrophotometry is a simple, cost-effective, and rapid technique that can be used for the quantitative determination of an analyte, provided it has a suitable chromophore and there is no interference from excipients or impurities at the chosen wavelength. ufrgs.br

For this compound, a quantitative method using UV-Vis spectrophotometry could be developed as follows:

Solvent Selection: A suitable solvent in which the compound is freely soluble and stable, such as methanol or ethanol, would be chosen.

Determination of λmax: The absorption spectrum of a dilute solution of the compound would be recorded over a range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For benzamide (B126) structures, this is often in the 220-280 nm range. ufrgs.brnist.gov

Calibration Curve: A series of standard solutions of known concentrations would be prepared and their absorbance measured at the predetermined λmax. A calibration curve of absorbance versus concentration would then be plotted. According to Beer-Lambert's law, this should yield a linear relationship.

Table 2: Hypothetical Calibration Data for this compound by UV Spectrophotometry

| Concentration (µg/mL) | Absorbance at λmax (e.g., 245 nm) |

|---|---|

| 2.0 | 0.152 |

| 4.0 | 0.301 |

| 6.0 | 0.455 |

| 8.0 | 0.603 |

| 10.0 | 0.751 |

| Correlation Coefficient (r²) | > 0.999 |

Validation Parameters and Compliance with Analytical Research Guidelines

Once developed, any analytical method must be validated to ensure it is suitable for its intended purpose. europa.eu Method validation is performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines. europa.eu The core validation parameters include specificity, linearity, range, accuracy, precision, and limits of detection and quantitation. amsbiopharma.comslideshare.net

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net For an HPLC method, this is often demonstrated by peak purity analysis using a photodiode array (PDA) detector and by showing resolution from known impurities.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. slideshare.net This is typically demonstrated by a linear regression analysis of at least five concentrations, with a correlation coefficient (r²) of ≥ 0.999 being desirable.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.eu

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo matrix. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

Reproducibility: Expresses the precision between laboratories.

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu

Table 3: Hypothetical Summary of HPLC Method Validation Parameters

| Validation Parameter | Hypothetical Result | Acceptance Criteria (ICH) |

|---|---|---|

| Specificity | No interference at the analyte's retention time. Peak purity > 99.5%. | Method must be selective for the analyte. |

| Linearity (r²) | 0.9998 | r² ≥ 0.999 |

| Range | 80% - 120% of nominal concentration | Established based on linearity, accuracy, and precision. |

| Accuracy (% Recovery) | 99.2% - 101.5% | Typically 98.0% - 102.0% for assay. |

| Precision (RSD%) | Repeatability: 0.45%; Intermediate: 0.82% | RSD ≤ 2% (varies by application). |

| LOD | 0.01 µg/mL | Signal-to-Noise ratio of 3:1. |

| LOQ | 0.03 µg/mL | Signal-to-Noise ratio of 10:1. |

Structure Activity Relationship Sar and Derivative Design of 2 Amino 5 Fluoro 4 Methylbenzamide Analogues

Rational Design Strategies for Optimizing Chemical and Biological Profiles

The rational design of analogues of 2-amino-5-fluoro-4-methylbenzamide is a meticulous process aimed at enhancing desired biological activities while minimizing off-target effects. A key strategy involves the use of computational modeling and structural biology to inform the design of novel derivatives. For instance, in the development of inhibitors for targets like poly(ADP-ribose) polymerase-1 (PARP-1) or kinases such as MEK and RAF, the benzamide (B126) core serves as a crucial pharmacophore that can be systematically modified. nih.govnih.gov

One successful approach has been the "clamp" strategy, where derivatives are designed to stabilize protein-protein complexes, such as the MEK/RAF complex. This was demonstrated in the design of 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives, which bear a structural resemblance to the 2-amino-benzamide scaffold. nih.gov This strategy involves creating molecules that can induce and stabilize a specific conformation of the target proteins, leading to potent and selective inhibition. nih.gov

Molecular docking studies are instrumental in this process, allowing researchers to visualize how a designed molecule might bind to the active site of a target protein. nih.gov These studies can predict key interactions, such as hydrogen bonds, which are critical for potent inhibition. For example, the design of novel benzamide derivatives as PARP-1 inhibitors was guided by docking studies to ensure a firm combination with the catalytic pocket of the enzyme. nih.gov By understanding these interactions, chemists can make informed decisions about which functional groups to add or modify to improve the compound's affinity and efficacy.

Synthesis and Evaluation of Halogenated Benzamide Analogues

The introduction of halogen atoms, particularly fluorine, is a common and effective strategy in medicinal chemistry to modulate the physicochemical and pharmacokinetic properties of a lead compound. In the context of benzamide analogues, the strategic placement of halogens can influence factors such as metabolic stability, membrane permeability, and binding affinity.

The synthesis of halogenated benzamide analogues often involves multi-step reaction sequences. For example, novel 6-fluoro-4-piperidinyl-1,2-benzisoxazole amides have been synthesized through the condensation of different acid chlorides with a fluorinated benzisoxazole core. researchgate.net Similarly, the synthesis of other halogenated benzamides may involve the reaction of a substituted aminobenzamide with various acid chlorides. nih.gov

The evaluation of these halogenated analogues has demonstrated the significant impact of halogenation on biological activity. For instance, in a series of benzamides developed for their antimicrobial properties, compounds bearing two fluoro groups exhibited enhanced activity against all tested strains. nih.gov This suggests that the electron-withdrawing nature and the size of the fluorine atom can lead to more favorable interactions with the biological target. The evaluation of a series of alkylating phosphoramidate (B1195095) analogs of 5-fluoro-2'-deoxyuridine (B1346552) also highlighted the importance of the halogenated moiety for potent inhibition of cell proliferation. nih.gov

Table 1: Impact of Halogenation on Antimicrobial Activity of Benzamide Analogues nih.gov

| Compound | Number of Fluoro Groups | Antibacterial Activity |

| 5a | 2 | Active against all tested strains |

| 5h | 2 | Active against all tested strains |

| 5g | 3 | Most potent antibacterial activity |

Systematic Modification of Amide and Amino Substituents to Investigate Structure-Property Relationships

The amide and amino groups of the 2-aminobenzamide (B116534) scaffold are critical for its biological activity and provide key points for modification to explore structure-property relationships. Systematic modifications of these substituents can have a profound impact on a compound's potency, selectivity, and pharmacokinetic profile.

The amide nitrogen can be substituted with various alkyl or aryl groups, and the amino group can be acylated or otherwise modified. For example, in the development of PARP-1 inhibitors, a series of benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds were synthesized. nih.gov This was achieved by optimizing a previously reported compound, indicating a systematic approach to modifying the substituents. nih.gov

These modifications influence the molecule's ability to form hydrogen bonds and engage in other interactions with the target protein. The study of poly(ester amide)s, for instance, has shown that varying the amino acid moiety can tune the material's properties from elastomeric to brittle, demonstrating the significant impact of amide and amino modifications on molecular properties. researchgate.net In the context of drug design, these changes can lead to improved target engagement and cellular activity. For example, the modification of the 5"-position of 4,5-disubstituted aminoglycoside antibiotics, which contain amino groups, has been shown to unpredictably impact activity and target selectivity, highlighting the need for careful and systematic investigation. nih.gov

Table 2: Examples of Amide and Amino Substituent Modifications in Benzamide Analogues

| Base Scaffold | Modification | Resulting Compound Type |

| Benzamide | Addition of benzamidophenyl and phenylacetamidophenyl scaffolds | PARP-1 inhibitors nih.gov |

| Aminoglycoside | Modification at the 5"-amino position | Altered activity and selectivity nih.gov |

Discovery and Characterization of Novel Benzamide-Based Derivatives

The quest for novel therapeutics has led to the discovery and characterization of a wide array of benzamide-based derivatives with diverse biological activities. These discoveries often stem from screening libraries of compounds or from rational design efforts based on known pharmacophores.

A notable example is the discovery of novel benzamide derivatives as potent PARP-1 inhibitors with significant anticancer activity. nih.gov One such compound, 13f, which contains a benzamidophenyl scaffold, exhibited a very low IC₅₀ value of 0.25 nM for PARP-1 inhibition and showed potent activity against human colorectal cancer cells. nih.gov Mechanistic studies revealed that this compound could induce cell cycle arrest and apoptosis in cancer cells. nih.gov

Another significant discovery is a series of 5-amino-4-fluoro-1H-benzo[d]imidazole-6-carboxamide derivatives that act as MEK/RAF complex inhibitors. nih.gov The lead compound from this series, 16b, demonstrated potent inhibition of MEK1, BRAF, and BRAF^V600E^ with IC₅₀ values of 28, 3, and 3 nM, respectively. nih.gov This compound also showed excellent selectivity and significant tumor growth inhibition in mouse xenograft models. nih.gov

The characterization of these novel derivatives involves a comprehensive evaluation of their biological activities, including in vitro and in vivo studies. Techniques such as IR, NMR, and mass spectrometry are used to confirm the chemical structures of the synthesized compounds. nih.govresearchgate.net

Table 3: Biological Activity of Novel Benzamide-Based Derivatives

| Compound | Target | IC₅₀ | Biological Effect |

| 13f | PARP-1 | 0.25 nM | Anticancer activity, induction of apoptosis nih.gov |

| 16b | MEK1 | 28 nM | Anticancer activity, tumor growth inhibition nih.gov |

| 16b | BRAF | 3 nM | Anticancer activity, tumor growth inhibition nih.gov |

| 16b | BRAF^V600E^ | 3 nM | Anticancer activity, tumor growth inhibition nih.gov |

Future Research Directions for 2 Amino 5 Fluoro 4 Methylbenzamide

Exploration of Novel Synthetic Pathways and Catalytic Systems

The development of efficient, sustainable, and versatile synthetic routes is fundamental to enabling broader research into 2-Amino-5-fluoro-4-methylbenzamide and its derivatives. While classical methods can produce this compound, future research should focus on state-of-the-art synthetic strategies that offer improved yields, atom economy, and functional group tolerance.

A primary area for advancement lies in the application of transition-metal-catalyzed cross-coupling and C-H activation reactions. thieme-connect.comresearchgate.net Palladium-catalyzed reactions, for instance, could be employed to construct the core benzamide (B126) structure or to introduce further diversity. thieme-connect.comacs.org Similarly, less expensive and more earth-abundant metals like cobalt have shown promise in the C-H activation and annulation of benzamides, which could be adapted for this specific substitution pattern. nih.gov Research into novel ligand designs for these catalytic systems could enhance reaction efficiency and selectivity, particularly in controlling regioselectivity during C-H functionalization. nih.gov

Another promising direction is the development of biocatalytic methods. Engineered enzymes, such as P411 heme enzymes, have been used for intermolecular C-H amidation, offering the potential for highly selective and enantioselective synthesis under mild conditions. nih.gov Exploring enzymatic pathways could provide a greener and more efficient alternative to traditional chemical synthesis.

The table below outlines potential areas for synthetic exploration.

| Research Area | Synthetic Strategy | Potential Advantages |

| Catalytic Systems | Development of novel palladium, cobalt, or other transition-metal catalysts and ligands for cross-coupling and C-H activation. thieme-connect.comacs.orgnih.gov | Increased efficiency, higher yields, greater functional group tolerance, reduced costs, and improved sustainability. |

| Biocatalysis | Use of engineered enzymes (e.g., heme proteins) for selective C-H functionalization or amidation reactions. nih.gov | High selectivity (regio- and enantioselectivity), mild reaction conditions, and environmentally friendly processes. |

| Flow Chemistry | Adaptation of optimized synthetic routes to continuous flow manufacturing processes. | Enhanced safety, scalability, and process control for large-scale production. |

Expansion into New Areas of Chemical Biology and Drug Discovery Research

The structural motifs within this compound are prevalent in many biologically active molecules, suggesting its potential as a valuable scaffold in drug discovery and as a tool for chemical biology. nih.govnih.govdrugbank.com The presence of fluorine can enhance metabolic stability and binding affinity, while the amino and amide groups provide handles for further chemical modification and hydrogen bonding interactions. acs.orgnih.gov

Future research should involve screening this compound and a library of its derivatives against a diverse array of biological targets. Substituted benzamides have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, and antipsychotic properties. nih.govnih.govnih.govmdpi.com For example, benzamide derivatives have been investigated as histone deacetylase (HDAC) inhibitors for cancer therapy and as glucokinase activators for diabetes treatment. nih.govnih.gov Exploring these and other target classes, such as kinases and G-protein coupled receptors, could uncover novel therapeutic applications.

Furthermore, this compound could be developed into a chemical probe. By attaching reporter tags like fluorophores or biotin, researchers can create tools to study cellular processes, identify protein binding partners, and validate drug targets. The aniline (B41778) substructure is also found in molecules with known biological effects, and its unique substitution pattern here warrants investigation into activities such as antimicrobial or anticancer effects. researchgate.netmdpi.com

| Research Avenue | Approach | Potential Outcome |

| Therapeutic Screening | High-throughput screening of a derivative library against various biological targets (e.g., kinases, HDACs, GPCRs). nih.govnih.gov | Identification of novel lead compounds for diseases such as cancer, diabetes, and neurological disorders. nih.gov |

| Antimicrobial Discovery | Evaluation against a panel of pathogenic bacteria and fungi, including drug-resistant strains. nih.govnih.govnih.gov | Development of new classes of antibiotics or antifungal agents. |

| Chemical Probe Development | Functionalization with reporter tags (e.g., biotin, fluorescent dyes) to create molecular probes. | Tools for target identification, validation, and studying biological pathways. |

Integration with Computational Design and Machine Learning for Predictive Modeling

Computational chemistry and machine learning are powerful tools for accelerating the drug discovery process by predicting molecular properties and guiding experimental work. acs.org For this compound, these approaches can be used to design novel analogs with improved potency and drug-like characteristics.

Molecular docking studies can predict how derivatives of this compound might bind to the active sites of various protein targets, such as enzymes or receptors. scialert.netwalshmedicalmedia.commdpi.com This in silico screening allows for the prioritization of compounds for synthesis, saving time and resources. For instance, docking could be used to evaluate potential interactions with targets like topoisomerase or glucokinase, where other benzamides have shown activity. nih.govresearcher.life

Quantitative Structure-Activity Relationship (QSAR) modeling is another key area. By generating a dataset of this compound analogs and their measured biological activities, machine learning algorithms can build predictive models. nih.govbiointerfaceresearch.comijpsr.com These models can identify the key structural features that correlate with activity, guiding the design of more potent compounds. Furthermore, predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be developed to optimize the pharmacokinetic and safety profiles of new derivatives from the earliest stages of design.

| Computational Method | Application | Objective |

| Molecular Docking | Simulating the binding of virtual derivatives to 3D structures of protein targets. scialert.netresearchgate.net | To prioritize the synthesis of compounds with high predicted binding affinity and selectivity. |

| QSAR Modeling | Developing statistical models that correlate chemical structure with biological activity. nih.govnih.gov | To predict the potency of new, unsynthesized analogs and guide lead optimization. |

| ADMET Prediction | Using machine learning models to forecast pharmacokinetic and toxicity profiles. biointerfaceresearch.com | To design compounds with improved drug-like properties and a higher probability of clinical success. |

Q & A

Q. Table 1: Basic Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₉FN₂O |

| Molecular Weight | 168.17 g/mol |

| Key Functional Groups | Amino, Fluoro, Methyl |

Basic Research: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., fluorine’s deshielding effect at C5, methyl resonance at δ ~2.3 ppm).

- LC-MS : Confirms molecular ion [M+H]⁺ at m/z 169.1 and detects impurities.

- X-ray Crystallography : Resolves spatial arrangement, hydrogen bonding (e.g., N-H···O interactions in the amide group), and validates synthetic accuracy. Crystallographic data collection requires single crystals grown via slow evaporation in ethanol/water mixtures .

Basic Research: What biological activity profiles have been reported for this compound?

Answer:

While direct studies are limited, structurally related benzamides exhibit:

- Antimicrobial Activity : Fluorine enhances membrane permeability; methyl groups modulate lipophilicity (logP ~1.8).

- Kinase Inhibition : The amide group chelates ATP-binding pockets in kinases (e.g., EGFR).

Methodology : Use in vitro assays (MIC for antimicrobials; IC₅₀ via fluorescence polarization for kinases) .